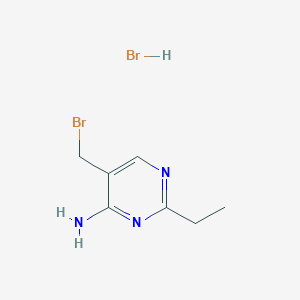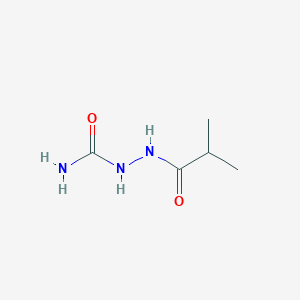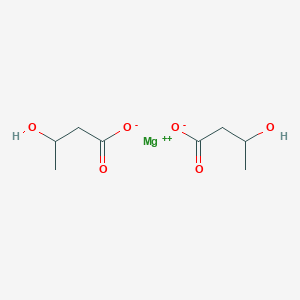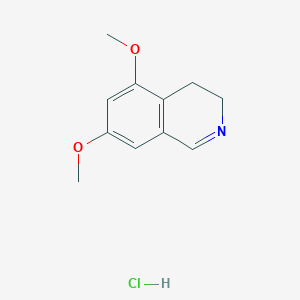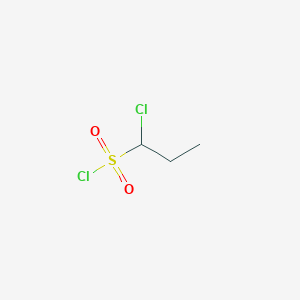
1-Chloropropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Chloropropane-1-sulfonyl chloride” is an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones . It is mainly used for the synthesis of pharmaceutical intermediates .
Synthesis Analysis
Sulfonyl chlorides can be synthesized via a process known as chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides can be achieved via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environment-friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields .
Molecular Structure Analysis
The molecular formula of “this compound” is C3H6Cl2O2S . The IUPAC name is 3-chloropropane-1-sulfonyl chloride . The InChI Key is GPKDGVXBXQTHRY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Sulfonyl chlorides, such as “this compound”, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are of considerable importance because they are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives .
Physical and Chemical Properties Analysis
“this compound” is a clear liquid . It has a density of 1.267 g/mL at 25 °C . The boiling point is 78-79 °C/15 mmHg . The refractive index is n20/D 1.453 (lit.) .
Mecanismo De Acción
The mechanism of action of sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . This is a key step in both electrophilic addition to alkenes and electrophilic aromatic substitution . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
“1-Chloropropane-1-sulfonyl chloride” is classified as a flammable liquid, Category 2, and Acute toxicity - Category 4, Oral, Dermal, Inhalation . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .
Direcciones Futuras
The future directions for “1-Chloropropane-1-sulfonyl chloride” could involve finding more efficient and environmentally friendly methods for its synthesis . Additionally, its use as an intermediate in the preparation of many enzymatic inhibitors and pharmaceutical intermediates suggests potential applications in the development of new drugs .
Propiedades
IUPAC Name |
1-chloropropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O2S/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVQQOCNGMMKTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292543 |
Source


|
| Record name | 1-Chloro-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-67-0 |
Source


|
| Record name | 1-Chloro-1-propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3'-[[[3-[(2-Aminoethyl)amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-Biphenyl]-3-carbox](/img/no-structure.png)

![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)
